molecular formula C20H16ClN3O4S B2537048 1-(5-chloro-2-methoxyphenyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea CAS No. 1203114-15-1

1-(5-chloro-2-methoxyphenyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea

Cat. No.: B2537048
CAS No.: 1203114-15-1
M. Wt: 429.88
InChI Key: RKHLQEAZLAUFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-methoxyphenyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzofuran ring, a thiazole ring, and a urea linkage, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Synthesis of the Thiazole Ring: This step may involve the use of thioamides and α-halo ketones under specific reaction conditions.

    Coupling of the Benzofuran and Thiazole Rings: This can be done using coupling reagents such as EDCI or DCC.

    Formation of the Urea Linkage: This step involves the reaction of isocyanates with amines to form the urea bond.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-chloro-2-methoxyphenyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(5-chloro-2-methoxyphenyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4S/c1-26-15-7-6-12(21)9-13(15)22-19(25)24-20-23-14(10-29-20)17-8-11-4-3-5-16(27-2)18(11)28-17/h3-10H,1-2H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHLQEAZLAUFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.